

# Application of NI-57 in Chromatin Research: Application Notes and Protocols

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## Compound of Interest

Compound Name: NI 57

Cat. No.: B1191946

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## Introduction

NI-57 is a potent and selective chemical probe for the bromodomains of the Bromodomain and PHD Finger-containing (BRPF) family of proteins: BRPF1, BRPF2 (also known as BRD1), and BRPF3.[1][2][3][4][5] These proteins act as scaffolding components for the MOZ/MORF histone acetyltransferase (HAT) complexes, which are crucial regulators of chromatin structure and gene expression.[3] By inhibiting the BRPF bromodomains, NI-57 provides a powerful tool to investigate the role of these complexes in various biological processes and disease states, particularly in the context of chromatin biology and epigenetics.

## Mechanism of Action

The BRPF proteins, through their bromodomains, recognize and bind to acetylated lysine residues on histone tails. This interaction is a key step in recruiting the MOZ/MORF HAT complexes to specific chromatin regions. Once recruited, these complexes catalyze the acetylation of histones, leading to a more open chromatin structure and generally promoting gene transcription.

NI-57 competitively binds to the acetyl-lysine binding pocket of the BRPF bromodomains, thereby preventing their association with acetylated histones.[3][4] This inhibition disrupts the recruitment of the MOZ/MORF HAT complexes to chromatin, leading to a reduction in histone

acetylation at target loci and subsequent modulation of gene expression. For instance, treatment with NI-57 has been shown to reduce the expression of genes like CCL-22.[1]

## Quantitative Data

The following tables summarize the in vitro binding affinity and inhibitory activity of NI-57 against BRPF family proteins and other bromodomains, as well as its anti-proliferative effects on various cancer cell lines.

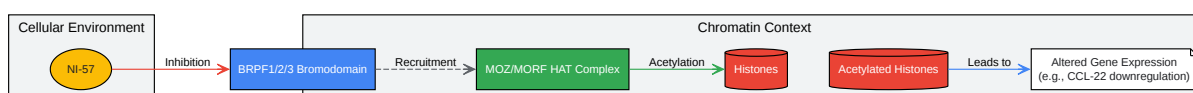
Table 1: In Vitro Binding and Inhibitory Activity of NI-57

Target	Assay Type	Value	Unit	Reference
BRPF1	IC50	3.1	nM	[1][2]
BRPF2 (BRD1)	IC50	46	nM	[1][2]
BRPF3	IC50	140	nM	[1][2]
BRD9	IC50	520	nM	[1]
BRD4 (BD1)	IC50	3700	nM	[1]
TRIM24	IC50	1600	nM	[1]
BRPF1B	Kd	31	nM	[3][4][6]
BRPF2	Kd	108-110	nM	[1][3][4][6]
BRPF3	Kd	408-410	nM	[1][3][4]
BRD9	Kd	1000	nM	[1]

Table 2: Cellular Activity of NI-57

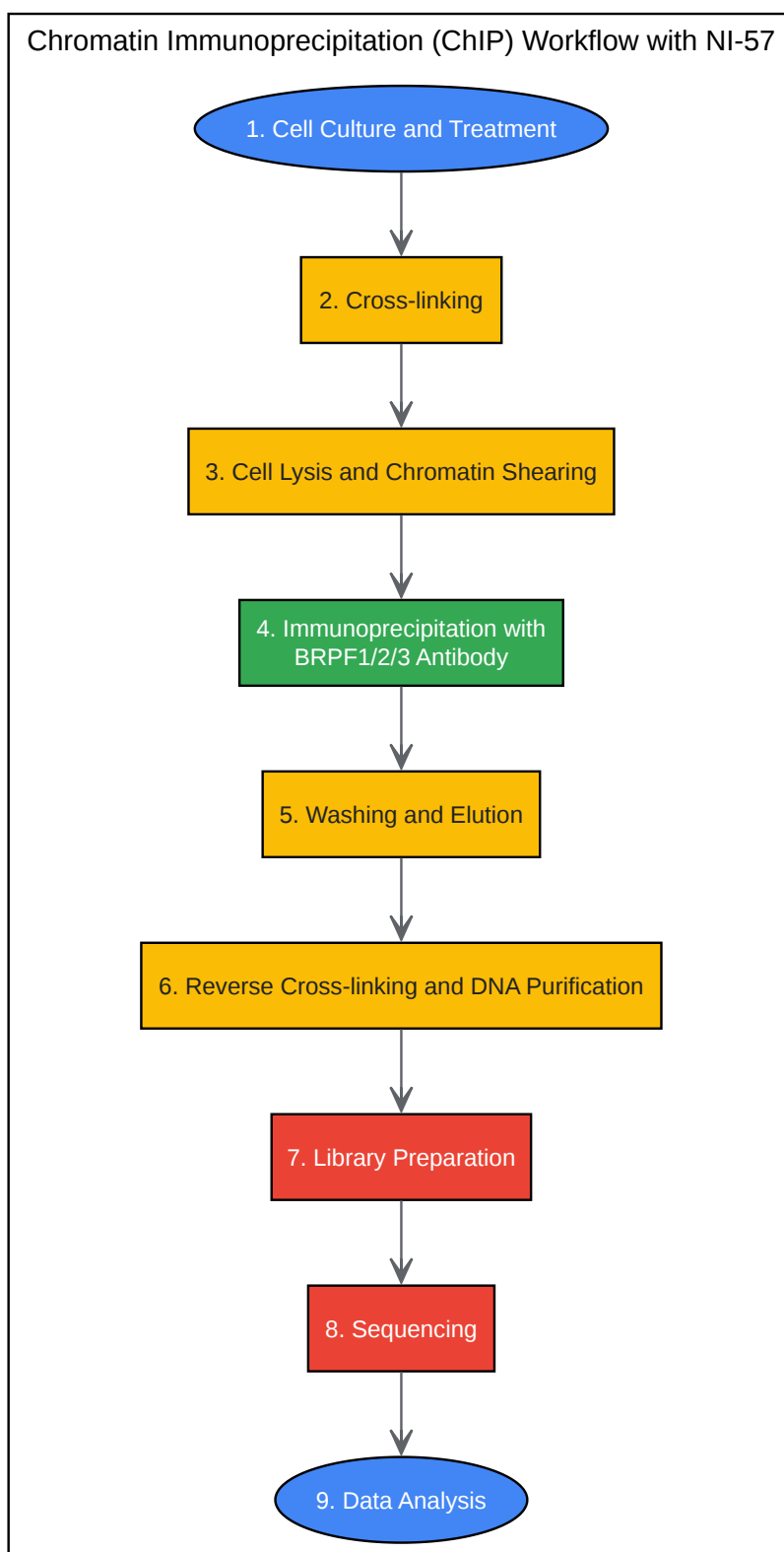
Cell Line	Assay Type	Value	Unit	Reference
NCI-H1703	GI50	10.4	μM	[1]
DMS-114	GI50	14.7	μM	[1]
HRA-19	GI50	15.6	μM	[1]
RERF-LC-Sq1	GI50	16.6	μM	[1]

## Signaling Pathway and Experimental Workflow Diagrams



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Caption: Signaling pathway of NI-57 in chromatin modification.



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Caption: Experimental workflow for ChIP-seq using NI-57.

## Experimental Protocols

### Protocol 1: Chromatin Immunoprecipitation (ChIP) to Assess BRPF Protein Occupancy

This protocol describes how to perform a ChIP experiment to determine the genomic binding sites of BRPF proteins and how NI-57 treatment affects this binding.

#### Materials:

- Cells of interest (e.g., a human cancer cell line)
- NI-57 (dissolved in DMSO)
- Formaldehyde (37%)
- Glycine
- Cell lysis buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, protease inhibitors)
- Nuclear lysis buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% sodium deoxycholate, 0.5% N-lauroylsarcosine, protease inhibitors)
- ChIP dilution buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl)
- Antibody against the BRPF protein of interest (e.g., anti-BRPF1, anti-BRPF2, or anti-BRPF3)
- IgG control antibody
- Protein A/G magnetic beads
- Wash buffers (low salt, high salt, LiCl)
- Elution buffer (1% SDS, 0.1 M NaHCO<sub>3</sub>)
- NaCl (5 M)
- RNase A

- Proteinase K
- DNA purification kit
- qPCR reagents or library preparation kit for sequencing

#### Procedure:

- **Cell Treatment:** Culture cells to 80-90% confluency. Treat cells with the desired concentration of NI-57 or DMSO (vehicle control) for the appropriate duration (e.g., 6-24 hours).
- **Cross-linking:** Add formaldehyde directly to the culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.
- **Cell Lysis:** Wash cells twice with ice-cold PBS. Scrape cells and collect by centrifugation. Resuspend the cell pellet in cell lysis buffer and incubate on ice for 10 minutes. Centrifuge to pellet the nuclei.
- **Chromatin Shearing:** Resuspend the nuclear pellet in nuclear lysis buffer. Shear the chromatin to an average size of 200-1000 bp using a sonicator. Centrifuge to pellet cell debris and collect the supernatant containing the sheared chromatin.
- **Immunoprecipitation:** Dilute the chromatin with ChIP dilution buffer. Pre-clear the chromatin with protein A/G beads. Add the specific BRPF antibody or IgG control to the pre-cleared chromatin and incubate overnight at 4°C with rotation.
- **Immune Complex Capture:** Add protein A/G magnetic beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours at 4°C with rotation.
- **Washing:** Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and finally twice with TE buffer.
- **Elution:** Elute the chromatin from the beads by adding elution buffer and incubating at 65°C.

- Reverse Cross-linking: Add NaCl to the eluates to a final concentration of 200 mM and incubate at 65°C for at least 6 hours to reverse the cross-links.
- DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.
- Analysis: Analyze the purified DNA by qPCR using primers for specific target gene promoters or by preparing a library for high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

#### Protocol 2: Western Blot for Histone Acetylation

This protocol can be used to assess the effect of NI-57 on global or specific histone acetylation levels.

##### Materials:

- Cells treated with NI-57 or DMSO
- Histone extraction buffer
- SDS-PAGE gels and running buffer
- Transfer apparatus and buffer
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against specific acetylated histones (e.g., anti-acetyl-H3K9, anti-acetyl-H4K16) and a total histone control (e.g., anti-H3)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

##### Procedure:

- Cell Treatment and Histone Extraction: Treat cells with NI-57 as described above. Harvest cells and extract histones using a histone extraction protocol or kit.
- Quantification: Quantify the protein concentration of the histone extracts.
- SDS-PAGE and Transfer: Separate equal amounts of histone extracts on an SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
- Washing and Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again with TBST. Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal to determine the relative change in acetylation upon NI-57 treatment.

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